molecular formula C22H25N3O3S2 B2682634 N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 892855-78-6

N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2682634
CAS No.: 892855-78-6
M. Wt: 443.58
InChI Key: JZJKCEYZJCOMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzothiazole-based small molecule characterized by a 6-isopropyl-substituted benzothiazole core linked to a 4-(piperidin-1-ylsulfonyl)benzamide moiety. This structure combines a hydrophobic aromatic system with a sulfonamide-piperidine group, which is often associated with enhanced bioavailability and target binding affinity. Its synthesis likely follows established protocols for benzothiazole-amide derivatives, involving coupling reactions and purification via column chromatography .

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-15(2)17-8-11-19-20(14-17)29-22(23-19)24-21(26)16-6-9-18(10-7-16)30(27,28)25-12-4-3-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJKCEYZJCOMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone. The isopropyl group is introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

The next step involves the sulfonylation of the benzo[d]thiazole derivative with piperidine-1-sulfonyl chloride in the presence of a base like triethylamine. Finally, the benzamide moiety is introduced through an amide coupling reaction using 4-aminobenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and the use of more scalable reagents and catalysts.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Acid-catalyzed hydrolysis : Produces 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetic acid, as observed in similar quinolinone esters under H<sub>2</sub>SO<sub>4</sub> or HCl .

  • Base-mediated saponification : Yields the carboxylate salt, which can be reprotonated to the free acid .

Transesterification reactions with alcohols (e.g., methanol, benzyl alcohol) are feasible under catalytic acidic conditions, enabling the synthesis of alternative ester derivatives .

Nucleophilic Substitution at the Acetate Side Chain

The α-position of the acetate group is susceptible to nucleophilic attack due to electron withdrawal by the adjacent carbonyl. Examples include:

  • Amidation : Reaction with primary or secondary amines (e.g., cyclohexylamine) in the presence of coupling agents like TCBOXY [(E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate] forms amide derivatives (e.g., 2a–d in ).

  • Thioesterification : Thiols (e.g., aromatic thiols) displace the ethoxy group to generate thioesters (e.g., 2k–n in ).

Cyclization and Heterocycle Formation

The quinolinone core participates in cycloaddition and annulation reactions:

Phosphorus-Containing Heterocycles

Reactions with phosphorus reagents yield phosphorylated derivatives:

ReagentProduct TypeConditionsYieldSource
Diethyl phosphitePyranoquinolinylphosphonateBasic medium, 100°C50–60%
Triethoxy phosphonoacetateOxopyranylphosphonateAcetic acid/H<sub>2</sub>SO<sub>4</sub>, 10 h50%
Lawesson’s reagentOxathiaphosphininyl derivativesMicrowave irradiation40–45%

Mechanistically, the enaminone system in the quinolinone ring undergoes nucleophilic attack at the β-carbon, followed by cyclization and dehydration .

Coumarin and Pyridine Hybrids

Under microwave irradiation with cyclohexanone and ammonium acet

Scientific Research Applications

Pharmacological Properties

N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibits various pharmacological activities that make it a candidate for drug development:

  • Dopamine Receptor Modulation : This compound has been studied for its role as a partial agonist at the D2 dopamine receptor. Research indicates that compounds with similar structures can influence cAMP accumulation and β-arrestin recruitment, which are critical pathways in neurological disorders such as schizophrenia and Parkinson's disease .
  • Anti-tubercular Activity : Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, in combating tuberculosis. The structure allows for interactions that inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further exploration in anti-tubercular therapies .

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of Benzothiazole Core : The benzothiazole moiety is synthesized through condensation reactions involving appropriate thiazole precursors.
  • Piperidine Sulfonamide Formation : The introduction of the piperidine ring and sulfonamide group is achieved through nucleophilic substitution reactions with sulfonyl chlorides.
  • Final Coupling : The final product is obtained through coupling reactions that link the benzothiazole and piperidine components.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Neurological Studies

A study investigating the effects of D2 receptor partial agonists found that compounds structurally related to this compound demonstrated significant modulation of dopaminergic signaling pathways, suggesting potential therapeutic benefits in treating conditions like schizophrenia .

Tuberculosis Inhibition

Research focusing on benzothiazole derivatives revealed that this compound exhibited promising anti-tubercular activity in vitro, with further studies needed to evaluate its efficacy in vivo .

Mechanism of Action

The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole ring may interact with aromatic residues in the active site of enzymes, while the piperidinylsulfonyl group could enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Thiazole/Benzothiazole Modifications : Substitutions at the 4- or 6-position of the thiazole ring (e.g., bromo, methoxy, isopropyl) influence steric bulk and electronic properties, affecting target engagement. For example, bromo or methyl groups enhance adjuvant activity , while methoxy groups correlate with enzyme inhibition .
  • Benzamide Substituents : Piperidine/piperazine sulfonyl or methyl groups improve solubility and binding to hydrophobic pockets in biological targets. Ethylpiperazine derivatives show higher melting points (e.g., 177.2°C for compound 4i) compared to simpler alkyl chains .

Biological Activity

N-(6-Isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a benzo[d]thiazole moiety linked to a piperidine sulfonamide structure, which is significant for its interaction with various biological targets. The structural formula can be represented as follows:

N 6 Isopropylbenzo d thiazol 2 yl 4 piperidin 1 ylsulfonyl benzamide\text{N 6 Isopropylbenzo d thiazol 2 yl 4 piperidin 1 ylsulfonyl benzamide}

Research indicates that compounds with similar structures often interact with dopamine receptors, particularly the D2 dopamine receptor (D2R). The activity of this compound is hypothesized to involve:

  • Partial Agonism : This compound may act as a partial agonist at D2R, influencing neurotransmitter release and neuronal excitability.
  • G Protein Signaling : It is suggested that the compound may exhibit bias toward G protein signaling pathways over β-arrestin recruitment, which is crucial for its pharmacological profile .

Antitumor Activity

Several studies have explored the antitumor potential of benzothiazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxic effects:

Cell LineIC50 (μM)Assay Type
A549 (Lung)6.75 ± 0.192D Viability Assay
HCC827 (Lung)6.26 ± 0.332D Viability Assay
NCI-H358 (Lung)6.48 ± 0.112D Viability Assay

The compound exhibited lower toxicity towards normal human lung fibroblast cells (MRC-5), suggesting a favorable therapeutic index .

Antimicrobial Activity

In addition to its antitumor properties, derivatives similar to this compound have been evaluated for antimicrobial activity against various pathogens:

PathogenActivity
Escherichia coliModerate Antibacterial
Staphylococcus aureusModerate Antibacterial
Saccharomyces cerevisiaeEukaryotic Model Tested

These findings indicate that the compound may also possess broad-spectrum antimicrobial properties .

Case Studies

A notable study involved the synthesis and biological evaluation of related benzothiazole derivatives, where compounds demonstrated varying degrees of efficacy against different cancer types and microbial strains. The results reinforced the potential of benzothiazole-based compounds in drug development.

For instance, compounds tested against lung cancer cell lines showed significant inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, and how can reaction parameters be optimized?

  • Methodology :

  • Step 1 : Start with 6-isopropylbenzo[d]thiazol-2-amine. React with 4-(piperidin-1-ylsulfonyl)benzoyl chloride in a polar solvent (e.g., acetic acid buffered with sodium acetate) under reflux (6–9 hours) .
  • Step 2 : Monitor reaction progress via TLC. Terminate when starting material is consumed.
  • Step 3 : Isolate the product by precipitation in ice-cold water, followed by recrystallization (dioxane or methanol) .
  • Optimization : Adjust molar ratios (e.g., 1:1.3 amine:acyl chloride), temperature (80–100°C), and reaction time to improve yields (typically 20–50% for similar compounds) .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the benzothiazole (δ 7.2–8.1 ppm for aromatic protons) and piperidinylsulfonyl groups (δ 2.5–3.5 ppm for CH₂ groups) .
  • HPLC : Validate purity (>95%) using a C18 column with acetonitrile/water mobile phase .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) to confirm solid-state conformation .

Q. What preliminary biological assays should be conducted to assess its bioactivity?

  • Methodology :

  • Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Enzyme inhibition : Test against PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric assays, given structural similarity to nitazoxanide derivatives .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HeLa) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can contradictory results between computational docking predictions and experimental enzyme inhibition data be resolved?

  • Methodology :

  • Step 1 : Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time .
  • Step 2 : Validate docking results with mutagenesis studies on target enzymes (e.g., PFOR) to identify critical residues .
  • Step 3 : Use isothermal titration calorimetry (ITC) to measure binding affinity and enthalpy changes .

Q. What strategies improve the compound’s solubility and bioavailability without compromising activity?

  • Methodology :

  • Salt formation : React with hydrochloric acid to generate a hydrochloride salt .
  • Co-crystallization : Explore co-formers (e.g., succinic acid) to enhance dissolution rates .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the sulfonyl moiety .

Q. How can metabolic pathways be elucidated to identify potential toxic metabolites?

  • Methodology :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Isotope labeling : Synthesize a deuterated analog to track metabolic cleavage sites .
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.